molecular formula C8H9Cl2NO B1275484 2-Amino-1-(3,5-dichlorophenyl)ethanol CAS No. 78982-78-2

2-Amino-1-(3,5-dichlorophenyl)ethanol

Cat. No. B1275484
CAS RN: 78982-78-2
M. Wt: 206.07 g/mol
InChI Key: SWDAVNPCXAGELD-UHFFFAOYSA-N
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Description

2-Amino-1-(3,5-dichlorophenyl)ethanol is a chemical compound that has been studied for its potential pharmacological properties. It is structurally related to β2 agonists such as clenproperol and clenpenterol, which are known for their effects on the adrenergic system. The compound features a dichlorophenyl group, an amino group, and an ethanol moiety, which contribute to its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related compounds, specifically 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, has been developed and described. These compounds are structural isomers of the β2 agonists clenproperol and clenpenterol. The methods for their synthesis involve steps that may be applicable to the synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol, although the exact procedures and reagents may differ due to the structural differences .

Molecular Structure Analysis

The molecular structure of 2-Amino-1-(3,5-dichlorophenyl)ethanol, while not explicitly detailed in the provided papers, can be inferred to include a dichlorophenyl ring, which is known to influence the pharmacokinetic properties of the molecule. The presence of halogen atoms, such as chlorine, can prevent rapid metabolic inactivation, which is beneficial for maintaining therapeutic levels of the drug in the bloodstream .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-Amino-1-(3,5-dichlorophenyl)ethanol are not detailed in the provided papers, related compounds have been shown to undergo lipase-catalyzed reactions, including alcoholysis, hydrolysis, and acylation. These reactions are important for the resolution of enantiomers, which can be crucial for the synthesis of adrenergic agents with high enantioselectivity .

Physical and Chemical Properties Analysis

The pharmacokinetics of compounds similar to 2-Amino-1-(3,5-dichlorophenyl)ethanol have been studied, revealing that increases in dosage lead to proportionate increases in maximum blood substance concentration. The time to reach maximum concentration ranges from 0.25 to 1.5 hours. The detectability of these substances in the blood can last up to 96 hours, indicating a significant duration of action. The presence of dichlorophenyl groups in the molecule is likely to contribute to these pharmacokinetic properties by preventing rapid metabolic inactivation .

Scientific Research Applications

Synthesis and Structural Isomer Studies

  • Glushkova, Popkov, and Martsynkevich (2020) developed methods for synthesizing compounds structurally similar to 2-Amino-1-(3,5-dichlorophenyl)ethanol, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol. These compounds are isomers of β2 agonists clenproperol and clenpenterol. The study explored their pharmacokinetics in rats, demonstrating how structural variations impact drug behavior (Glushkova, Popkov, & Martsynkevich, 2020).

Biotransformation and Chiral Synthesis

  • Miao, Liu, He, and Wang (2019) reported on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific bacterial strain. This process showcased high stereoselectivity, important for the enantioselective synthesis of chiral intermediates in drug production, like antifungal agent Miconazole (Miao, Liu, He, & Wang, 2019).

Development of Biologically Active Scaffolds

  • Sroor (2019) described the synthesis of pyrrolo[2,3-b]pyridine scaffolds using 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile as a precursor. Such scaffolds are valuable for the development of new biologically active compounds (Sroor, 2019).

Other Applications in Organic Synthesis

  • Various studies have explored the synthesis and characterization of compounds structurally related to 2-Amino-1-(3,5-dichlorophenyl)ethanol, demonstrating its utility in creating diverse chemical structures for pharmaceutical and chemical research applications. These include the synthesis of different alcohols, ketones, and other organic compounds (Wu et al., 2004), (Ni, Zhang, & Sun, 2012), (Zhu et al., 2004).

Safety And Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 , which indicate that it is harmful if swallowed, in contact with skin,

properties

IUPAC Name

2-amino-1-(3,5-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDAVNPCXAGELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396347
Record name 2-amino-1-(3,5-dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3,5-dichlorophenyl)ethanol

CAS RN

78982-78-2
Record name 2-amino-1-(3,5-dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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